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Compound of Interest

Compound Name: 1,2-Dinitrobenzene

Cat. No.: B166439 Get Quote

Application Note: Synthesis of 1,2-Dinitrobenzene
Introduction

The direct nitration of nitrobenzene is a classic example of an electrophilic aromatic substitution

reaction. However, the nitro group already present on the benzene ring is a strong deactivating

group and a meta-director. Consequently, the direct nitration of nitrobenzene with a standard

nitrating mixture (concentrated nitric acid and sulfuric acid) overwhelmingly yields 1,3-

dinitrobenzene.[1] Achieving the ortho-substituted product, 1,2-dinitrobenzene, requires a

multi-step synthetic strategy that circumvents this directing effect.

This application note details a robust four-stage protocol for the synthesis of 1,2-
dinitrobenzene. The strategy begins with acetanilide, which is readily prepared from aniline

(which in turn can be synthesized by the reduction of nitrobenzene). The acetamido group (-

NHCOCH₃) of acetanilide is an ortho-, para-directing group, allowing for the introduction of a

nitro group at the desired ortho position.[2] The subsequent steps involve the separation of the

ortho isomer, deprotection of the acetamido group to an amino group, and finally, oxidation of

the amino group to yield the target 1,2-dinitrobenzene.[3] This method provides a reliable

pathway for researchers and drug development professionals to obtain the ortho-dinitro isomer,

which is not accessible through direct nitration.
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Acetanilide (C₈H₉NO)

Glacial Acetic Acid (CH₃COOH)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, ~70%)

Ethanol (C₂H₅OH)

Hydrochloric Acid (HCl, concentrated)

Sodium Hydroxide (NaOH)

Trifluoroperoxyacetic Acid (CF₃CO₃H) or other suitable oxidizing agent

Dichloromethane (CH₂Cl₂)

Standard laboratory glassware, heating mantles, stirring plates, ice baths, and filtration

apparatus.

Stage 1: Nitration of Acetanilide
This procedure aims to introduce a nitro group onto the aromatic ring of acetanilide. The

acetamido group directs substitution primarily to the para and ortho positions.

Preparation of Acetanilide Solution: In a 250 mL beaker, dissolve 5.0 g of finely powdered

acetanilide in 5 mL of glacial acetic acid.[2] Stir the mixture. Gentle warming may be required

to achieve complete dissolution.[4]

Acidification: To the acetanilide solution, slowly and carefully add 10 mL of concentrated

sulfuric acid with constant stirring. This is an exothermic process.

Cooling: Place the beaker in an ice-salt bath and cool the mixture to between 0-5 °C.

Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture

by adding 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in

an ice bath.
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Nitration Reaction: Add the cold nitrating mixture dropwise to the cold acetanilide solution

over a period of 20-30 minutes. Use a thermometer to ensure the reaction temperature does

not exceed 10 °C.[5]

Reaction Completion: After the addition is complete, remove the beaker from the ice bath

and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.

Precipitation: Pour the reaction mixture slowly and with constant stirring into a larger beaker

containing 100 mL of crushed ice and water. A solid precipitate, consisting of a mixture of o-

and p-nitroacetanilide, will form.

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the

solid crystals with several portions of cold water to remove residual acid. Press the crystals

dry on the filter paper.

Stage 2: Isolation of o-Nitroacetanilide by
Recrystallization
This stage separates the desired ortho isomer from the major para isomer based on their

differential solubility in ethanol. o-Nitroacetanilide is significantly more soluble in ethanol than p-

nitroacetanilide.[6][7]

Dissolution: Transfer the crude, dried solid from Stage 1 into a 250 mL Erlenmeyer flask. Add

approximately 50-70 mL of ethanol.

Heating: Gently heat the mixture on a hot plate or in a water bath to bring the ethanol to a

boil. Most of the solid will dissolve. The less soluble p-nitroacetanilide will remain largely

undissolved or will crystallize out upon slight cooling, while the more soluble o-

nitroacetanilide remains in the solution.[8]

Hot Filtration (Optional but Recommended): If a significant amount of solid (p-

nitroacetanilide) is present at boiling, perform a hot filtration to remove it, collecting the hot

filtrate which contains the desired ortho-isomer.

Crystallization of Filtrate: Allow the hot ethanolic filtrate to cool slowly to room temperature,

and then cool further in an ice bath. The yellow, needle-like crystals of o-nitroacetanilide will

precipitate from the solution.
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Isolation: Collect the crystals of o-nitroacetanilide by vacuum filtration. Wash them with a

small amount of ice-cold ethanol and allow them to air dry. The largely insoluble, colorless

crystals of p-nitroacetanilide are discarded (or can be collected from the initial hot solution).

Stage 3: Hydrolysis of o-Nitroacetanilide to 2-
Nitroaniline
This deprotection step removes the acetyl group to regenerate the amino group, yielding 2-

nitroaniline.

Reaction Setup: Place the dried o-nitroacetanilide (from Stage 2) into a 100 mL round-

bottom flask.

Acid Hydrolysis: Add a solution of 15 mL of concentrated hydrochloric acid and 15 mL of

water.

Reflux: Attach a reflux condenser and heat the mixture under reflux for 20-30 minutes. The

solid will dissolve to form a clear solution of 2-nitroaniline hydrochloride.

Neutralization: After cooling, carefully pour the solution into a beaker containing 50 mL of

cold water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide

solution until the solution is alkaline (test with pH paper).

Precipitation and Isolation: A bright orange-yellow precipitate of 2-nitroaniline will form. Cool

the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum

filtration, wash thoroughly with cold water, and dry.

Stage 4: Oxidation of 2-Nitroaniline to 1,2-
Dinitrobenzene
The final step involves the oxidation of the amino group of 2-nitroaniline to a second nitro

group. This is a powerful oxidation and should be performed with caution in a fume hood.

Reaction Setup: In a flask suitable for oxidation reactions, dissolve the dried 2-nitroaniline

(from Stage 3) in a suitable solvent like dichloromethane.
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Oxidation: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent such

as trifluoroperoxyacetic acid (CF₃CO₃H).[1][3] The peroxy acid is often prepared in situ. The

reaction is exothermic and should be maintained at a low temperature.

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Work-up: Once the reaction is complete, carefully quench any remaining oxidant. Wash the

organic layer with a sodium bicarbonate solution, followed by water.

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove

the solvent by rotary evaporation. The crude 1,2-dinitrobenzene can be further purified by

recrystallization from a suitable solvent (e.g., ethanol) to yield pale yellow crystals.

Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of 1,2-
dinitrobenzene starting from 5.0 g of acetanilide.

Stage
Key

Reagents

Reactant

Quantity

Key

Conditions
Product

Expected

Yield

1. Nitration
Acetanilide,

HNO₃, H₂SO₄

5.0 g

Acetanilide

0-10 °C, 1

hour

Crude o/p-

Nitroacetanili

de

~6.0 g (90%)

2. Isolation

Crude

Product,

Ethanol

~6.0 g
Recrystallizati

on

o-

Nitroacetanili

de

~1.5 g (25%

of crude)

3. Hydrolysis

o-

Nitroacetanili

de, HCl

~1.5 g
Reflux, 30

min
2-Nitroaniline ~1.0 g (87%)

4. Oxidation
2-Nitroaniline,

CF₃CO₃H
~1.0 g 0-5 °C

1,2-

Dinitrobenzen

e

~0.9 g (75%)
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Note: Yields are estimates and can vary based on experimental technique and purification

efficiency.

Experimental Workflow Visualization
The following diagram illustrates the logical flow of the multi-step synthesis of 1,2-
Dinitrobenzene.
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Starting Material
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Precipitation
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Recrystallization
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Caption: Workflow for the multi-step synthesis of 1,2-Dinitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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